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3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione

Cereblon E3 ligase Targeted protein degradation

Traditional IMiD-based CRBN ligands limit PROTAC design due to restricted exit vector geometry and neosubstrate degradation profiles. This 7-amino-indazole glutarimide overcomes these constraints with a cryo-EM-validated distinct binding mode that enables novel linker attachment strategies. - Differentiated CRBN engagement: 3-substituted indazole core binds cereblon in an orientation distinct from lenalidomide/pomalidomide, supporting degradation of targets inaccessible to classical IMiD-based PROTACs. - Functional validation: Demonstrated activity in Aiolos degradation assays, enabling comparative SAR studies of neosubstrate selectivity (Aiolos vs. GSPT1). - Synthesis-ready: The 7-amino group provides a conjugation handle for linker attachment; 98% purity ensures reliable downstream chemistry.

Molecular Formula C13H14N4O2
Molecular Weight 258.28 g/mol
Cat. No. B13494828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione
Molecular FormulaC13H14N4O2
Molecular Weight258.28 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2N)C(=N1)C3CCC(=O)NC3=O
InChIInChI=1S/C13H14N4O2/c1-17-12-7(3-2-4-9(12)14)11(16-17)8-5-6-10(18)15-13(8)19/h2-4,8H,5-6,14H2,1H3,(H,15,18,19)
InChIKeyHFUNVIYZQZDQCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alternate Glutarimide CRBN Binder


3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione (CAS: 2703770-84-5) is a synthetic indazole-based piperidine-2,6-dione derivative that functions as a cereblon (CRBN) E3 ligase modulator . Structurally belonging to the class of alternate glutarimides, it represents a non-lenalidomide/pomalidomide CRBN-binding scaffold that has gained attention in targeted protein degradation (TPD) research [1]. The compound features a 7-amino-1-methyl-1H-indazol-3-yl moiety appended to the glutarimide ring system, distinguishing it from classical immunomodulatory imide drugs (IMiDs) which employ phthalimide or isoindolinone cores [2].

Chemotype Alternate glutarimide CRBN E3 ligase modulator
Application Targeted protein degradation (PROTAC/molecular glue) research
Distinguishing Feature Cryo-EM supported non-traditional CRBN binding mode vs. classical IMiDs

Differentiation from Classical IMiDs


Simple substitution of 3-(7-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione with lenalidomide, pomalidomide, or other indazole-positional isomers (e.g., 6-amino variant) is not scientifically justified due to fundamentally distinct CRBN-binding pharmacophores and divergent neosubstrate degradation profiles. While lenalidomide and pomalidomide rely on a phthalimide/isoindolinone glutarimide core, the 3-substituted indazole scaffold of this compound engages the CRBN binding pocket via a distinct binding mode as confirmed by cryo-EM structural studies of related analogs [1]. This altered binding geometry can translate into differential degradation selectivity between neosubstrates (e.g., Aiolos vs. GSPT1) and may affect ternary complex formation with heterobifunctional PROTACs [2]. Furthermore, the 7-amino positional isomer likely exhibits different physicochemical properties (LogP, TPSA, solubility) and synthetic tractability compared to the 6-amino variant, impacting both downstream conjugation chemistry and procurement considerations .

Property
Target Compound
Classical IMiDs / Isomers
CRBN Binding Mode
Distinct indazole-based engagement (Cryo-EM supported)
Phthalimide/isoindolinone core engagement (Lenalidomide/Pomalidomide)
Neosubstrate Profile
Differential Aiolos vs. GSPT1 selectivity context
Established Aiolos/Ikaros degradation profile
Positional Isomer
7-amino substitution pattern (CAS 2703770-84-5)
6-amino substitution pattern may exhibit divergent properties and biological activity

Comparative Evidence


CRBN Binding Affinity vs. Pomalidomide

A structurally related indazole scaffold (Z4994098932) from the same alternate glutarimide library as 3-(7-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione demonstrated CRBN:DDB1 binding affinity comparable to the clinical IMiD pomalidomide [1]. This class-level inference supports the premise that 3-substituted indazole piperidine-2,6-diones can achieve CRBN engagement on par with or exceeding that of classical phthalimide-based IMiDs.

CRBN Binding vs. Pomalidomide
Class-level inference
Comparable affinity described in related indazole scaffold (Z4994098932)
Supports indazole-based CRBN engagement on par with clinical IMiDs.
Exact Ki/IC50 not disclosed; class-level inference may require verification for target compound.
Cereblon E3 ligase Targeted protein degradation

Cryo-EM Structure of Alternate Binding Mode

A cryo-EM structure (EMDB-47111; PDB 9dqd) of human CRBN/DDB1 in complex with the closely related compound (3R)-3-{1-methyl-6-[(piperidin-4-yl)amino]-1H-indazol-3-yl}piperidine-2,6-dione has been solved at 3.0 Å resolution, confirming that 3-substituted indazole piperidine-2,6-diones engage the CRBN binding pocket via a distinct binding mode compared to lenalidomide and pomalidomide [1]. This structural evidence provides direct validation of the alternate glutarimide binding hypothesis for this chemotype.

Cryo-EM Binding Mode
Supporting evidence
3.0 Å resolution structure (EMDB-47111; PDB 9dqd) confirms non-traditional orientation
Supports alternate binding mode interpretation vs. phthalimide-based IMiDs.
Structural divergence may enable distinct linker exit vector exploration.
Cereblon Structural biology CRBN binder

7-Amino vs. 6-Amino Isomer Properties

The 7-amino positional isomer (target compound) and the 6-amino positional isomer share identical molecular formula (C13H14N4O2) and molecular weight (258.28 g/mol) but are distinct chemical entities with different CAS numbers (2703770-84-5 vs. not explicitly provided for 6-amino in accessed sources) . The 7-amino substitution pattern presents a different hydrogen-bonding landscape and may exhibit altered synthetic accessibility, solubility, and downstream conjugation chemistry compared to the 6-amino variant.

7-Amino vs. 6-Amino Isomer
Supporting evidence
Positional isomerism at indazole C7 vs. C6; identical MW (258.28 g/mol) but distinct chemical identity
Procurement of correct positional isomer supports experimental reproducibility.
Isomers are not interchangeable; H-bonding landscape and conjugation chemistry may differ.
Physicochemical properties Isomer differentiation Procurement

Aiolos Degradation Assays

ChEMBL bioassay data exists for 3-(7-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione evaluating (i) induction of ePL-tagged Aiolos degradation in human DF15 cells, and (ii) displacement of a Cy5-labeled tracer from 6His-tagged CRBN (residues 1-442) . While the full quantitative results are not publicly accessible in the current excerpt, the existence of these functional assays confirms that the compound has been characterized for both CRBN target engagement and downstream neosubstrate degradation, distinguishing it from compounds for which only binding data are available.

Aiolos Degradation Assays
Data to verify
ChEMBL bioassay data exist for Aiolos degradation (DF15 cells) and CRBN tracer displacement
Functional assay characterization reported; supports TPD research applications.
Quantitative results not publicly accessible; verify data completeness for specific screening needs.
Aiolos degradation CRBN binding Bioassays

Research Applications


PROTAC Linker Attachment Exploration

The cryo-EM-confirmed non-traditional CRBN binding mode of 3-substituted indazole piperidine-2,6-diones [1] makes 3-(7-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione a valuable scaffold for exploring novel linker exit vectors in PROTAC design. The 7-amino group provides a potential conjugation handle for linker attachment, while the indazole core engages CRBN in a distinct orientation compared to lenalidomide, potentially enabling the degradation of targets not accessible with traditional IMiD-based PROTACs.

Alternate Glutarimide SAR Studies

Given that 3-substituted indazole derivatives have emerged as potent CRBN binders with affinity comparable to pomalidomide [2], 3-(7-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione serves as a key building block for systematic structure-activity relationship (SAR) studies. The compound's functional characterization in Aiolos degradation assays supports its use in comparative studies to delineate the structural determinants of neosubstrate selectivity (Aiolos vs. GSPT1) among alternate glutarimides.

Positional Isomer Degradation Studies

The distinct 7-amino substitution pattern of this compound, compared to the 6-amino positional isomer, provides an opportunity to investigate how subtle changes in hydrogen-bonding geometry affect CRBN binding affinity, ternary complex formation, and degradation efficiency . Such studies are critical for optimizing the CRBN-recruiting element in heterobifunctional degraders and for understanding the molecular determinants of molecular glue activity.

TPD Core Facility Procurement

As a commercially available (e.g., Chemscene Cat. No. CS-0378473, 98% purity) alternate glutarimide CRBN binder with documented functional assay characterization, 3-(7-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is suitable for inclusion in core facility compound libraries supporting TPD research. Its distinct chemotype from lenalidomide and pomalidomide expands the chemical diversity of CRBN-recruiting elements available to academic and industrial TPD programs [3].

Application
Selection Property
Validation Focus
PROTAC Linker Attachment Exploration
Alternate CRBN binding mode
Linker exit vector compatibility
Alternate Glutarimide SAR Studies
Indazole scaffold chemotype
Aiolos/GSPT1 neosubstrate selectivity
Positional Isomer Degradation Studies
7-amino substitution pattern
H-bonding geometry impact on degradation
TPD Core Facility Procurement
Commercial availability (RUO)
Functional characterization completeness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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